molecular formula C7H6F2O B6329316 3,5-Difluoro-4-methylphenol CAS No. 2985-61-7

3,5-Difluoro-4-methylphenol

Cat. No. B6329316
CAS RN: 2985-61-7
M. Wt: 144.12 g/mol
InChI Key: NHXUPFDHSBROJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-methylphenol is a chemical compound with the molecular formula C7H6F2O and a molecular weight of 144.12 . It is used in diverse scientific fields due to its unique properties, making it valuable for studying biological processes, synthesizing pharmaceuticals, and developing new materials.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a storage temperature of 2-8°C . Unfortunately, additional specific physical and chemical properties were not found in the search results.

Scientific Research Applications

3,5-Difluoro-4-methylphenol has a wide range of potential applications in scientific research. It has been used in the synthesis of other compounds, such as 4-methyl-3,5-difluorophenol and 4-methyl-3,5-difluorobenzamide. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungal and anti-inflammatory drugs. Additionally, this compound has been used in the synthesis of dyes, pigments, and other organic compounds.

Advantages and Limitations for Lab Experiments

3,5-Difluoro-4-methylphenol has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of synthetic pathways. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. On the other hand, this compound has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, so it may not be suitable for certain experiments. Additionally, it is a relatively expensive compound, so it may not be suitable for large-scale experiments.

Future Directions

Given the potential biochemical and physiological effects of 3,5-Difluoro-4-methylphenol, there are a number of potential future directions for research. It is possible that this compound may have potential applications in the treatment of diseases, such as cancer, and could be used as an anti-inflammatory agent. Additionally, further research into the mechanism of action of this compound may lead to a better understanding of its potential therapeutic effects. It is also possible that this compound may have potential applications as an antioxidant, and further research may lead to the development of new antioxidant compounds. Finally, further research into the synthesis of this compound may lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

3,5-Difluoro-4-methylphenol can be synthesized via a variety of methods, including the Friedel-Crafts acylation of 4-methylphenol with 3,5-dibromo-2,4-difluorobenzoyl chloride, followed by hydrolysis. Other methods of synthesis include the reaction of 4-methylphenol with 3,5-difluorobenzoyl chloride and the direct reaction of 4-methylphenol with 3,5-difluorobromine.

Safety and Hazards

The safety information for 3,5-Difluoro-4-methylphenol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3,5-difluoro-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXUPFDHSBROJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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